molecular formula C16H24N2O3S B2757616 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide CAS No. 1396806-94-2

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2757616
CAS No.: 1396806-94-2
M. Wt: 324.44
InChI Key: ANOIMUKINLULRV-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a hydroxy-methylthio butyl group with a phenylethyl oxalamide moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Hydroxy-Methylthio Butyl Intermediate: This step involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.

    Synthesis of the Phenylethyl Oxalamide: This involves the reaction of phenylethylamine with oxalyl chloride to form the oxalamide intermediate.

    Coupling Reaction: The final step involves coupling the hydroxy-methylthio butyl intermediate with the phenylethyl oxalamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Tosylates or mesylates.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The hydroxy and methylthio groups could play crucial roles in binding to the enzyme’s active site, while the phenylethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)malonamide
  • N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)succinamide

Uniqueness

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable for developing new compounds with tailored properties for specific applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(13-7-5-4-6-8-13)18-15(20)14(19)17-11-16(2,21)9-10-22-3/h4-8,12,21H,9-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOIMUKINLULRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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